7-Hydroxychlorpromazine: A Comprehensive Technical Guide to its Discovery, Metabolism, and Pharmacological Significance
7-Hydroxychlorpromazine: A Comprehensive Technical Guide to its Discovery, Metabolism, and Pharmacological Significance
Part 1: Introduction
Chlorpromazine: A Paradigm Shift in Psychopharmacology
The synthesis of chlorpromazine in the early 1950s marked a watershed moment in the history of medicine, heralding the dawn of modern psychopharmacology.[1][2] Before its introduction, treatment options for severe mental illnesses like schizophrenia were limited and often archaic. Chlorpromazine's remarkable efficacy in alleviating psychotic symptoms transformed psychiatric care, enabling the deinstitutionalization of many patients and stimulating a new era of research into the neurochemical basis of mental disorders.[2][3] Its primary mechanism of action, though not fully understood at the time of its discovery, is now known to involve the antagonism of dopamine D2 receptors, a property shared by many subsequent antipsychotic drugs.[4]
The Emergence of Metabolites as Key Players
As the field of pharmacology matured, so too did the understanding that the journey of a drug within the body is often as important as its initial chemical structure. The concept of drug metabolism—the biochemical transformation of xenobiotics by living organisms—revealed that the parent drug is frequently converted into a series of metabolites. These metabolites can range from inactive compounds slated for excretion to molecules with their own distinct and potent pharmacological or toxicological profiles. The study of chlorpromazine's metabolism has been particularly illustrative of this principle, with research uncovering a complex array of over 100 different metabolites.[5]
7-Hydroxychlorpromazine: An Overview of its Significance
Among the numerous metabolites of chlorpromazine, 7-hydroxychlorpromazine has emerged as a subject of intense scientific scrutiny. This is due to its notable pharmacological activity, its implication in some of chlorpromazine's more unusual and serious side effects, and its variable formation rates among individuals, which can influence therapeutic outcomes. 7-Hydroxychlorpromazine is not merely an inactive byproduct; it is an active metabolite that contributes to the overall therapeutic and toxicological profile of its parent compound.[6][7] This guide will provide an in-depth technical exploration of the discovery, history, biosynthesis, analytical methodologies, and pharmacological significance of 7-hydroxychlorpromazine, tailored for researchers, scientists, and drug development professionals.
Part 2: The Discovery and History of 7-Hydroxychlorpromazine
Early Investigations into Chlorpromazine's Fate in the Body
In the years following chlorpromazine's clinical introduction, researchers began to investigate its metabolic fate to better understand its mechanism of action and the wide inter-individual variability in patient response. Early analytical techniques, such as paper and thin-layer chromatography, were employed to separate and tentatively identify the various metabolic products present in the urine and feces of patients undergoing treatment.[8] These pioneering studies laid the groundwork for the eventual isolation and characterization of specific, pharmacologically important metabolites.
The Seminal Discovery of 7-Hydroxychlorpromazine
A pivotal moment in the study of chlorpromazine metabolism occurred in 1964 when Perry and his colleagues published their findings on the isolation of 7-hydroxychlorpromazine from the liver and urine of psychiatric patients.[9] These patients were on long-term, high-dose chlorpromazine therapy and had developed a distinctive purple pigmentation of the skin in sun-exposed areas, along with opacities of the cornea and lens.[9] The researchers meticulously isolated the metabolite and, through a series of chemical analyses, confirmed its structure as 7-hydroxychlorpromazine.[9] This discovery was significant not only for identifying a major metabolite but also for providing the first strong evidence linking a specific metabolic product of chlorpromazine to a distinct and serious adverse effect.
Linking the Metabolite to Clinical Observations
The work of Perry et al. spurred further investigation into the role of 7-hydroxychlorpromazine in the adverse effects of its parent drug. The prevailing hypothesis was that this hydroxylated derivative, when deposited in the skin, cornea, and lens, could be acted upon by ultraviolet light to produce a toxic compound.[9] This, in turn, was thought to trigger an abnormal increase in melanin production, leading to the observed hyperpigmentation.[9] This early research underscored the critical importance of understanding a drug's metabolic profile to fully comprehend its clinical effects, both therapeutic and adverse.
Part 3: Biosynthesis and Metabolic Pathways
The Role of Cytochrome P450 Enzymes
The biotransformation of chlorpromazine into 7-hydroxychlorpromazine is primarily an enzymatic process occurring in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[10] These enzymes are crucial for the metabolism of a vast array of drugs, environmental toxins, and endogenous compounds.
Extensive research has identified CYP2D6 as the principal enzyme responsible for the 7-hydroxylation of chlorpromazine.[10][11] Studies using human liver microsomes and cDNA-expressed CYP isoforms have demonstrated that CYP2D6 exhibits significant activity in this metabolic conversion.[10] The kinetics of this reaction in human liver microsomes follow a simple Michaelis-Menten model, with an apparent Km value of approximately 3.4 µM.[10] The activity of chlorpromazine 7-hydroxylase in human liver microsomes shows a strong correlation with the activity of desipramine 2-hydroxylase, a known marker for CYP2D6 activity.[10] Furthermore, quinidine, a potent and selective inhibitor of CYP2D6, has been shown to significantly decrease the urinary excretion of 7-hydroxychlorpromazine.[11]
While CYP2D6 is the primary enzyme, evidence suggests that other CYP isoforms may also contribute to the formation of 7-hydroxychlorpromazine, particularly in individuals with low CYP2D6 activity.[10] Studies have shown a correlation between chlorpromazine 7-hydroxylase activity and phenacetin O-deethylase activity, a marker for CYP1A2.[10] In liver microsomes with low CYP2D6 activity, α-naphthoflavone, a CYP1A2 inhibitor, can significantly reduce the formation of 7-hydroxychlorpromazine.[10] Therefore, it is understood that while CYP2D6 is the main catalyst, CYP1A2 can play a partial role in this metabolic pathway.[10]
Factors Influencing Metabolite Formation
The significant inter-individual variation in plasma concentrations of chlorpromazine and its metabolites is a well-documented clinical challenge.[7] A key contributor to this variability is the genetic polymorphism of the CYP2D6 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts their capacity to hydroxylate chlorpromazine. This genetic variability can lead to substantial differences in the levels of 7-hydroxychlorpromazine, influencing both therapeutic response and the risk of adverse effects. Drug-drug interactions also play a crucial role. Co-administration of drugs that are inhibitors or inducers of CYP2D6 or CYP1A2 can alter the metabolic profile of chlorpromazine, leading to either elevated or diminished levels of its 7-hydroxy metabolite.[4][11]
Diagrammatic Representation of the Metabolic Pathway
Caption: Metabolic pathway of chlorpromazine to its major metabolites.
Part 4: Synthesis and Analytical Methodologies
Chemical Synthesis of 7-Hydroxychlorpromazine
The availability of pure 7-hydroxychlorpromazine as a reference standard is essential for conducting accurate quantitative analysis in research and clinical settings. While detailed, step-by-step synthesis protocols are often proprietary or found in specialized chemical literature, the general approach involves the introduction of a hydroxyl group at the 7-position of the chlorpromazine molecule. This can be achieved through various organic synthesis strategies, often starting from a precursor molecule that is more amenable to regioselective hydroxylation. The final product must be purified, typically by chromatographic methods, and its identity and purity confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.[12][13]
Analytical Techniques for Quantification
The accurate measurement of 7-hydroxychlorpromazine in complex biological matrices like plasma and urine requires sensitive and specific analytical methods.
Historically, GC-MS has been a cornerstone for the analysis of chlorpromazine and its metabolites.[14] A typical GC-MS protocol involves several key steps:
Experimental Protocol: GC-MS Analysis of 7-Hydroxychlorpromazine in Plasma
-
Sample Preparation (Extraction):
-
To a plasma sample, add an internal standard (e.g., a deuterium-labeled analog of 7-hydroxychlorpromazine).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ether) under alkaline conditions to isolate the drug and its metabolites.
-
Back-extract into an acidic aqueous phase, followed by re-extraction into an organic solvent after alkalinization to further purify the sample.
-
Evaporate the final organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic properties of 7-hydroxychlorpromazine. Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common approach.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system.
-
Use a capillary column appropriate for drug analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Employ a temperature program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 7-hydroxychlorpromazine and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the derivatized 7-hydroxychlorpromazine standard.
-
Determine the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
HPLC-MS/MS has become the method of choice for the quantification of drugs and their metabolites due to its high sensitivity, specificity, and throughput.[15][16]
Experimental Protocol: HPLC-MS/MS Analysis of 7-Hydroxychlorpromazine in Plasma
-
Sample Preparation (Extraction):
-
Add an internal standard (e.g., a stable isotope-labeled version of 7-hydroxychlorpromazine or a structurally similar compound) to the plasma sample.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for a cleaner sample extract.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Employ multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion of 7-hydroxychlorpromazine in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other matrix components.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the concentration of 7-hydroxychlorpromazine in the sample based on the peak area ratio of the analyte to the internal standard.
-
Data Presentation
| Parameter | GC-MS | HPLC-MS/MS |
| Sample Volume | Typically 1-2 mL of plasma | 0.1-0.5 mL of plasma |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation or Solid-Phase Extraction |
| Derivatization | Often required (e.g., silylation) | Not usually required |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) | ng/mL range | Sub-ng/mL to pg/mL range |
| Throughput | Lower | Higher |
Part 5: Comparative Pharmacology and Clinical Relevance
Pharmacodynamic Profile
7-Hydroxychlorpromazine is not an inert metabolite; it possesses its own significant pharmacological activity.[17] Like its parent compound, it exhibits antagonist activity at dopamine D2 receptors, which is believed to be the primary mechanism for its antipsychotic effects.[17] Some studies suggest that 7-hydroxychlorpromazine may have a comparable or even slightly greater affinity for dopamine receptors than chlorpromazine itself. It also interacts with other neurotransmitter systems, including serotonergic, histaminergic, and adrenergic receptors, contributing to its broad pharmacological profile.[2][18]
Therapeutic Implications
The inherent antipsychotic activity of 7-hydroxychlorpromazine means that it likely contributes to the overall therapeutic effect observed in patients treated with chlorpromazine. The extent of this contribution can vary significantly between individuals due to the aforementioned differences in metabolism.
Several clinical studies have investigated the relationship between plasma levels of chlorpromazine, 7-hydroxychlorpromazine, and other metabolites, and the clinical response in patients with schizophrenia.[6][7][19] A recurring finding is that a good therapeutic response is often correlated with higher plasma levels of both chlorpromazine and 7-hydroxychlorpromazine.[6] Conversely, high levels of the inactive metabolite, chlorpromazine sulfoxide, appear to have a negative impact on the therapeutic outcome.[6] This has led to the proposal that the ratio of 7-hydroxychlorpromazine to chlorpromazine sulfoxide in the plasma could be a more reliable predictor of clinical response than the concentration of the parent drug alone.[7] Patients with a higher ratio of the active 7-hydroxy metabolite to the inactive sulfoxide metabolite tend to show better symptom control.[7]
Toxicological Profile
As mentioned earlier, the discovery of 7-hydroxychlorpromazine was directly linked to its association with purple skin pigmentation and ocular opacities.[9] The proposed mechanism for this toxicity involves the deposition of 7-hydroxychlorpromazine in the skin and eyes. Upon exposure to ultraviolet (UV) radiation, it is hypothesized that the metabolite undergoes a photochemical reaction, generating reactive species that stimulate melanocytes to produce excessive amounts of melanin.[9][20] Studies have shown that chlorpromazine itself can increase melanin content and tyrosinase activity in melanocytes, and it is plausible that the 7-hydroxy metabolite plays a significant role in this process.[20]
Given its pharmacological activity, 7-hydroxychlorpromazine likely contributes to the broader side-effect profile of chlorpromazine, including extrapyramidal symptoms, sedation, and orthostatic hypotension.[21] The relative contribution of the metabolite to these effects compared to the parent drug is an area of ongoing research.
Visualization of Signaling Pathways
Caption: Antagonism of the D2 receptor by chlorpromazine and 7-hydroxychlorpromazine.
Part 6: Future Directions and Conclusion
Unanswered Questions and Areas for Future Research
Despite decades of research, there are still areas where our understanding of 7-hydroxychlorpromazine could be deepened. Further elucidation of the precise molecular mechanisms by which it induces melanogenesis and other toxicities is warranted. More research into its effects on a wider range of signaling pathways, in comparison to chlorpromazine, could provide a more nuanced understanding of its pharmacological profile. Additionally, prospective clinical trials that incorporate pharmacogenetic testing for CYP2D6 and therapeutic drug monitoring of 7-hydroxychlorpromazine could help to personalize chlorpromazine therapy and improve patient outcomes.
The Enduring Legacy of 7-Hydroxychlorpromazine in Drug Development
The story of 7-hydroxychlorpromazine serves as a powerful case study in the field of drug development. It highlights the critical importance of thoroughly investigating the metabolism of new chemical entities. The discovery that a major metabolite can be both pharmacologically active and associated with significant toxicity has had a lasting impact on preclinical and clinical drug development strategies. Modern drug discovery programs now routinely assess the metabolic stability of lead compounds and characterize the pharmacological and toxicological profiles of major metabolites early in the development process. The lessons learned from 7-hydroxychlorpromazine continue to inform the quest for safer and more effective medicines.
Part 7: References
-
Dai, J., et al. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChers-based extraction, EMR-lipid cleanup coupled with UHPLC-Q-Orbitrap MS. Food Chemistry, 403, 134298. [Link]
-
Perry, T. L., et al. (1964). 7-Hydroxychlorpromazine: Potential toxic drug metabolite in psychiatric patients. Science, 146(3640), 81-83. [Link]
-
Krieglstein, J., Rieger, H., & Schütz, H. (1980). Comparative study on the activity of chlorpromazine and 7-hydroxychlorpromazine in the isolated perfused rat brain. Biochemical Pharmacology, 29(1), 63-67. [Link]
-
Chetty, M., Pillay, V. L., Moodley, S. V., & Miller, R. (1996). Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels. European Neuropsychopharmacology, 6(2), 85-91. [Link]
-
Philip, M., & M. R. C. Brain Metabolism Unit. (1975). The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics. British Journal of Clinical Pharmacology, 2(3), 223-229. [Link]
-
Yoshii, K., et al. (1998). Identification of human cytochrome P450 isoforms involved in the 7-hydroxylation of chlorpromazine by human liver microsomes. Life Sciences, 63(2), 135-144. [Link]
-
Wiles, D. H., et al. (1976). Clinical significance of plasma chlorpromazine levels. I. Plasma levels of the drug, some of its metabolites and prolactin during acute treatment. Psychological Medicine, 6(3), 407-415. [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Chlorpromazine (Target to Animal and Fishery Products). Retrieved from [Link]
-
Mercolini, L., et al. (2011). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 35(6), 348-355. [Link]
-
Wiles, D. H., et al. (1976). Clinical significance of plasma chlorpromazine levels. I. Plasma levels of the drug, some of its metabolites and prolactin during acute treatment. Psychological Medicine, 6(3), 407-415. [Link]
-
Zhang, Y., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 233, 115457. [Link]
-
Forrest, I. S., et al. (1968). Synthesis of possible metabolites of chlorpromazine. IV 7-hydroxy-nor1 - and nor2. Journal of Medicinal Chemistry, 11(4), 820-821. [Link]
-
Alfredsson, G., et al. (1976). Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses. Psychopharmacology, 52(2), 115-121. [Link]
-
Gruenke, L. D., et al. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical Mass Spectrometry, 12(12), 707-713. [Link]
-
Zhang, Y., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 233, 115457. [Link]
-
Sunshine, I. (1972). Phenothiazines: Metabolism and Analytical Detection. Journal of Forensic Sciences, 17(4), 591-602. [Link]
-
Blazheyevskiy, M.Ye., Kovalenko, V.S., Merzlikin, S.I., & Alfred-Ugbenbo, D. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143-151. [Link]
-
Davidson, A. G. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Journal of Pharmacy and Pharmacology, 28(11), 795-800. [Link]
-
Forrest, I. S., & Green, D. E. (1972). Assay methods for phenothiazine pharmaceuticals. Journal of the American Pharmaceutical Association, 11(2), 47-49. [Link]
-
Ford, K. A., & Miller, G. P. (2018). Results obtained for the predicted CYP2D6-mediated SOM for chlorpromazine using MetaSite, StarDrop, SMARTCyp, and RS-WebPredictor. ResearchGate. [Link]
-
Young, D., et al. (1995). Quinidine inhibits the 7-hydroxylation of chlorpromazine in extensive metabolisers of debrisoquine. British Journal of Clinical Pharmacology, 39(6), 639-645. [Link]
-
Al-Harthi, S., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(10), 3237. [Link]
-
Kul, A., & Sagirli, O. (2023). A new method for the therapeutic drug monitoring of chlorpromazine in plasma by gas chromatography-mass spectrometry using dispersive liquid-liquid microextraction. Bioanalysis, 15(22), 1343-1354. [Link]
-
Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]
-
Inchem. (n.d.). Chlorpromazine (PIM 125). Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxychlorpromazine. Retrieved from [Link]
-
Otreba, M., et al. (2015). Melanogenesis and antioxidant defense system in normal human melanocytes cultured in the presence of chlorpromazine. Toxicology in Vitro, 29(1), 221-227. [Link]
-
Morgan, K., et al. (2019). Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line. Biomedicine & Pharmacotherapy, 112, 108638. [Link]
-
Danivas, V., & Venkatasubramanian, G. (2013). Current perspectives on chlorpromazine equivalents: Comparing apples and oranges!. Indian Journal of Psychiatry, 55(2), 207-208. [Link]
-
Zhang, C., et al. (2023). Molecular understanding of the therapeutic potential of melanin inhibiting natural products. Journal of Ethnopharmacology, 303, 115939. [Link]
-
Chen, W. C., et al. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. International Journal of Molecular Sciences, 24(7), 6432. [Link]
-
Baumann, L. (n.d.). Overview of Melanin Production. AccessDermatologyDxRx. Retrieved from [Link]
-
Andreeva, T. V., et al. (2022). Oxidation of Antipsychotics. Pharmaceuticals, 15(5), 621. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chlorpromazine. Retrieved from [Link]
-
Mann, S. K., & Marwaha, R. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]
-
de Santana, F. J., et al. (2011). Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study. Journal of Chromatography B, 879(31), 3636-3642. [Link]
-
Nakano, M., et al. (1979). Generation of electronically excited species during enzymatic oxidation of chlorpromazine and related compound. Biochemical and Biophysical Research Communications, 88(2), 674-680. [Link]
Sources
- 1. dl.astm.org [dl.astm.org]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chlorpromazine (PIM 125) [inchem.org]
- 6. Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-HYDROXYCHLORPROMAZINE: POTENTIAL TOXIC DRUG METABOLITE IN PSYCHIATRIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of human cytochrome P450 isoforms involved in the 7-hydroxylation of chlorpromazine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinidine inhibits the 7-hydroxylation of chlorpromazine in extensive metabolisers of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. 7-Hydroxy Chlorpromazine Hydrochloride | CymitQuimica [cymitquimica.com]
- 14. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. chlorpromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Clinical significance of plasma chlorpromazine levels. I. Plasma levels of the drug, some of its metabolites and prolactin during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Melanogenesis and antioxidant defense system in normal human melanocytes cultured in the presence of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
